molecular formula C23H20FN3O5S B11059631 2-fluoro-5-(morpholin-4-ylsulfonyl)-N-[4-(pyridin-4-ylcarbonyl)phenyl]benzamide

2-fluoro-5-(morpholin-4-ylsulfonyl)-N-[4-(pyridin-4-ylcarbonyl)phenyl]benzamide

Cat. No.: B11059631
M. Wt: 469.5 g/mol
InChI Key: HPUSYWSFFATPFI-UHFFFAOYSA-N
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Description

2-Fluoro-5-(morpholine-4-sulfonyl)-N-[4-(pyridine-4-carbonyl)phenyl]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorine atom, a morpholine-4-sulfonyl group, and a pyridine-4-carbonyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(morpholine-4-sulfonyl)-N-[4-(pyridine-4-carbonyl)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the Benzamide Core: This step involves the reaction of a suitable benzoyl chloride with an amine to form the benzamide core.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor.

    Attachment of the Morpholine-4-Sulfonyl Group: This step involves the reaction of morpholine with a sulfonyl chloride to form the morpholine-4-sulfonyl group, which is then attached to the benzamide core.

    Attachment of the Pyridine-4-Carbonyl Group: The pyridine-4-carbonyl group can be introduced through a coupling reaction using reagents such as EDCI and HOBt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(morpholine-4-sulfonyl)-N-[4-(pyridine-4-carbonyl)phenyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom or the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in the study of enzyme inhibition or as a probe in biochemical assays.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(morpholine-4-sulfonyl)-N-[4-(pyridine-4-carbonyl)phenyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(morpholine-4-sulfonyl)benzoic acid
  • 4-(Pyridine-4-carbonyl)phenylamine
  • N-(4-(Pyridine-4-carbonyl)phenyl)benzamide

Uniqueness

2-Fluoro-5-(morpholine-4-sulfonyl)-N-[4-(pyridine-4-carbonyl)phenyl]benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C23H20FN3O5S

Molecular Weight

469.5 g/mol

IUPAC Name

2-fluoro-5-morpholin-4-ylsulfonyl-N-[4-(pyridine-4-carbonyl)phenyl]benzamide

InChI

InChI=1S/C23H20FN3O5S/c24-21-6-5-19(33(30,31)27-11-13-32-14-12-27)15-20(21)23(29)26-18-3-1-16(2-4-18)22(28)17-7-9-25-10-8-17/h1-10,15H,11-14H2,(H,26,29)

InChI Key

HPUSYWSFFATPFI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC=C(C=C3)C(=O)C4=CC=NC=C4

Origin of Product

United States

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